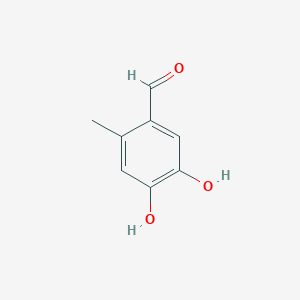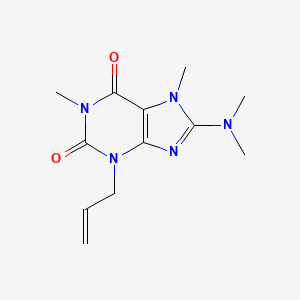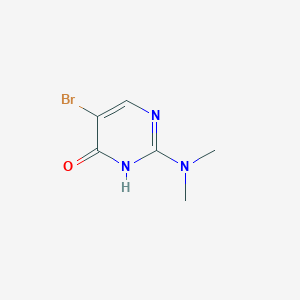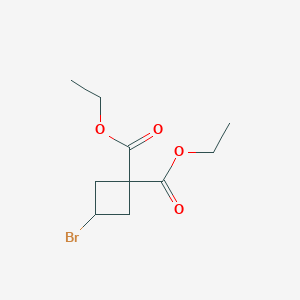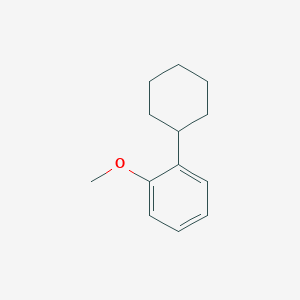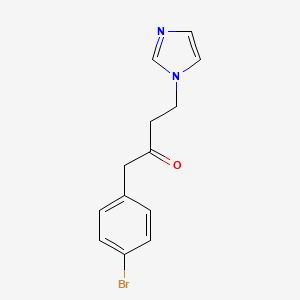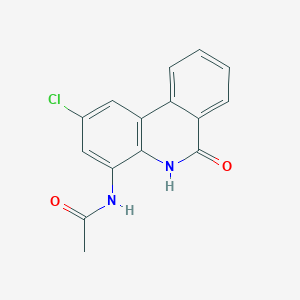
n-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide is an organic compound belonging to the class of phenanthridines and derivatives. These compounds are characterized by a tricyclic system with two benzene rings joined by a pyridine ring, forming a non-linear skeleton
Métodos De Preparación
The synthesis of N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the treatment of various substituted aryl amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be hydrolyzed to form corresponding phenoxy acids, which can then be coupled with other compounds to form new derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential therapeutic effects, including its role as a selective inhibitor of poly (ADP-ribose) polymerase (PARP), which is involved in the pathogenesis of several central nervous system disorders . Additionally, it has applications in industrial processes, particularly in the development of new pharmaceuticals .
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide involves its interaction with molecular targets such as poly (ADP-ribose) polymerase (PARP). By inhibiting PARP activity, the compound can modulate immune responses and reduce inflammation in central nervous system disorders . This inhibition is associated with decreased expression of inflammatory mediators and maintenance of neurovascular integrity .
Comparación Con Compuestos Similares
N-(2-Chloro-6-oxo-5,6-dihydrophenanthridin-4-yl)acetamide is unique compared to other phenanthridine derivatives due to its specific chemical structure and biological activity. Similar compounds include N-(6-oxo-5,6-dihydrophenanthridin-2-yl)-N,N-dimethylacetamide and other phenoxy acetamide derivatives . These compounds share a similar tricyclic system but differ in their substituents and specific applications.
Propiedades
Número CAS |
27353-47-5 |
|---|---|
Fórmula molecular |
C15H11ClN2O2 |
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
N-(2-chloro-6-oxo-5H-phenanthridin-4-yl)acetamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-8(19)17-13-7-9(16)6-12-10-4-2-3-5-11(10)15(20)18-14(12)13/h2-7H,1H3,(H,17,19)(H,18,20) |
Clave InChI |
LCSIDLCXWUKMSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC2=C1NC(=O)C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


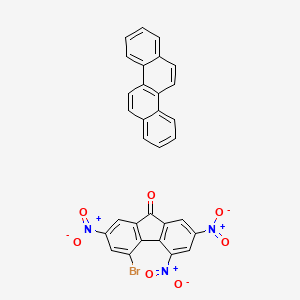
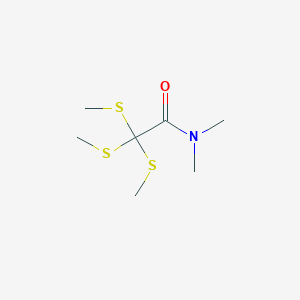
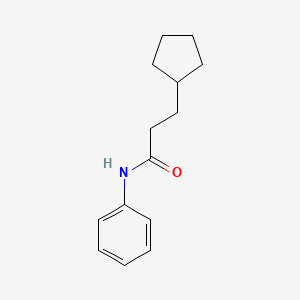
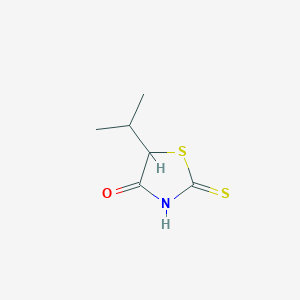
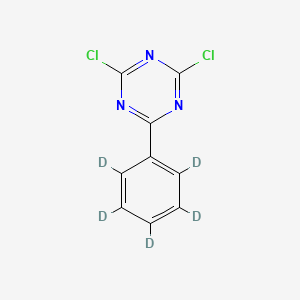

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
